molecular formula C6H10N8O2 B12631115 5,5'-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) CAS No. 919480-94-7

5,5'-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one)

Cat. No.: B12631115
CAS No.: 919480-94-7
M. Wt: 226.20 g/mol
InChI Key: POWAPTSOVVQMSL-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its two triazole rings connected by an ethane-1,2-diyl bridge, with amino groups attached to the triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethane-1,2-diamine with 4-amino-1,2,4-triazole-3-one in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Ethane-1,2-diyl)bis(1H-tetrazol-1-ol): This compound has a similar structure but contains tetrazole rings instead of triazole rings.

    1,2-Di(1H-tetrazol-5-yl)ethane: Another related compound with tetrazole rings.

Uniqueness

5,5’-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) is unique due to its specific triazole ring structure and the presence of amino groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

919480-94-7

Molecular Formula

C6H10N8O2

Molecular Weight

226.20 g/mol

IUPAC Name

4-amino-3-[2-(4-amino-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C6H10N8O2/c7-13-3(9-11-5(13)15)1-2-4-10-12-6(16)14(4)8/h1-2,7-8H2,(H,11,15)(H,12,16)

InChI Key

POWAPTSOVVQMSL-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NNC(=O)N1N)C2=NNC(=O)N2N

Origin of Product

United States

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